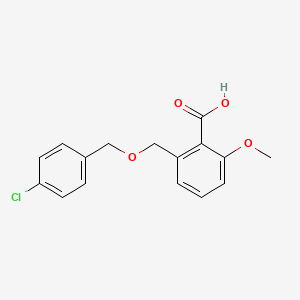

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid

Description

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid is a substituted benzoic acid derivative characterized by a 4-chlorobenzyloxymethyl group at the 2-position and a methoxy group at the 6-position of the aromatic ring. The compound is of interest in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules, due to its modular structure that allows for further functionalization .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methoxymethyl]-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-20-14-4-2-3-12(15(14)16(18)19)10-21-9-11-5-7-13(17)8-6-11/h2-8H,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYMIJZZSNBDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Alkylation and Oxidation

A widely applicable strategy involves alkylation followed by oxidation . This method begins with a methyl ester precursor to avoid side reactions involving the carboxylic acid group. For example, methyl 2-hydroxy-6-methoxybenzoate can undergo etherification with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate () in dimethylformamide (DMF) at 80–100°C . The hydroxyl group at the 2-position is selectively alkylated to form the benzyloxymethyl ether. Subsequent hydrolysis of the methyl ester using aqueous sodium hydroxide () yields the target carboxylic acid .

Key Data Table: Alkylation-Oxidation Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Etherification | 4-Chlorobenzyl chloride, , DMF, 90°C | 78–85 |

| Ester Hydrolysis | 2M , reflux, 4h | 92–95 |

This route benefits from straightforward intermediates and high yields but requires careful control of reaction stoichiometry to avoid over-alkylation.

Carboxylation Using Carbon Dioxide

Inspired by the carboxylation of sym-trimethylbenzene with , this method employs direct insertion of carbon dioxide into a pre-functionalized aromatic precursor. Starting with 2-(4-chloro-benzyloxymethyl)-6-methoxytoluene , the methyl group is carboxylated under pressurized (0.18–0.4 MPa) in the presence of a Lewis acid catalyst (e.g., ) at 10–25°C . The reaction proceeds via electrophilic aromatic substitution, with the catalyst stabilizing the transition state.

Example Protocol

-

Charge a reactor with 1.2 kg precursor, 20 kg catalyst.

-

Introduce over 6–12 hours at 20°C.

This method offers atom economy but faces challenges in regioselectivity and catalyst recovery.

Nitric Acid Oxidation of a Methyl Precursor

Adapted from the oxidation of 2-chloro-4-methylsulfonyltoluene , this approach oxidizes a methyl group adjacent to the aromatic ring. 2-(4-Chloro-benzyloxymethyl)-6-methoxytoluene is treated with 30–68% nitric acid () in phosphoric acid () at 140–170°C . The methyl group is oxidized to a carboxylic acid, while the benzyloxymethyl ether remains intact due to its stability under acidic conditions.

Optimization Insights

-

Higher nitric acid concentrations (≥50%) improve reaction rates but risk over-oxidation.

-

Yields plateau at 85–90% when maintaining temperatures below 160°C .

Friedel-Crafts Acylation and Functionalization

Though less direct, Friedel-Crafts acylation introduces the carboxylic acid group early in the synthesis. For instance, reacting 6-methoxybenzaldehyde with 4-chlorobenzyl chloride in a Friedel-Crafts reaction (using ) forms the benzyloxymethyl intermediate. Subsequent oxidation of the aldehyde to a carboxylic acid is achieved using potassium permanganate () in acidic conditions .

Critical Considerations

-

Friedel-Crafts reactions require anhydrous conditions.

-

Oxidation with must be carefully monitored to prevent degradation of the ether linkage .

Comparative Analysis and Industrial Viability

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Alkylation-Oxidation | High yields, simple intermediates | Multiple steps, solvent-intensive | Pilot-scale feasible |

| Carboxylation | Atom-economical, mild conditions | Catalyst cost, selectivity issues | Requires optimization |

| Nitric Acid Oxidation | Rapid, single-step | Corrosive reagents, safety concerns | Industrial-scale |

| Friedel-Crafts | Early introduction of COOH group | Low regioselectivity | Limited |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.

Amidation: Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Corresponding alcohols.

Esterification: Esters of this compound.

Amidation: Amides of this compound.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as substitution, oxidation, and esterification, making it versatile for creating derivatives and analogs.

Biology

- Biological Activity Investigation : Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies focus on its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action better.

Medicine

- Drug Development : The compound is explored as a precursor for active pharmaceutical ingredients (APIs). Its unique functional groups may enhance the efficacy and specificity of new therapeutic agents. The chloro and methoxy substituents are particularly noted for influencing binding affinities in drug design.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the manufacture of specialty chemicals and materials, leveraging its chemical properties for various applications.

Case Study 1: Antimicrobial Activity

Research conducted by various institutions has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in vitro. Results indicated that it effectively inhibited pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Dichloro Derivatives

- 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester (CAS 1171923-92-4):

- Structural difference : Contains two chlorine atoms on the benzyl ring (2,4-dichloro vs. 4-chloro).

- Impact : Increased molecular weight (355.22 g/mol vs. ~304.3 g/mol) and enhanced lipophilicity due to additional chlorine. This may improve membrane permeability but could reduce solubility in aqueous media .

- Synthesis : Similar esterification and alkylation pathways, with yields >90% reported for analogous compounds .

Brominated Analogues

- 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2): Structural difference: Bromine replaces chlorine at the 2-position, with an additional formyl group. Impact: Bromine’s larger atomic radius may alter steric interactions in enzyme binding. The formyl group introduces reactivity for further derivatization .

Heterocyclic Analogues

Thiazole-Containing Derivatives

- 2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (CAS 365542-32-1): Structural difference: A thiazole ring replaces the benzyloxymethyl group, connected via a vinyl linker. Synthesis: Requires palladium-catalyzed coupling for vinyl-thiazole formation, with yields >80% .

Triazole-Containing Derivatives

- 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester (CAS 365542-72-9):

Physicochemical Properties Comparison

*Predicted using fragment-based methods.

Biological Activity

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid (CBM) is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. Understanding its mechanisms of action, biochemical pathways, and therapeutic potentials is crucial for its application in various fields.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- CAS Number : 1171923-53-7

The molecular structure includes a benzoic acid core with a methoxy group and a chlorobenzyl moiety, which may influence its interactions with biological targets.

Research indicates that compounds similar to CBM can interact with various biological targets, including:

- Receptors : The compound may bind to specific receptors, leading to downstream effects in cellular signaling pathways.

- Enzymatic Activity : It may inhibit or activate enzymes involved in metabolic processes, affecting overall cellular function.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that CBM exhibits antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, indicating potential use in treating infections.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Analgesic Potential : Some studies have indicated that derivatives of benzoic acid exhibit analgesic effects, suggesting that CBM may also provide pain relief.

Table 1: Summary of Biological Activities of Related Compounds

Case Study: Antimicrobial Efficacy

A study involving a series of benzoic acid derivatives demonstrated that compounds with chlorinated and methoxylated groups exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. This suggests that CBM may share similar properties due to its structural features.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of CBM. While specific data for CBM is limited, related compounds have shown:

- Cmax (Maximum Concentration) : Approximately 0.53 μg/mL

- Tmax (Time to Reach Cmax) : About 16.91 minutes

- Half-life (t1/2) : Approximately 41.72 minutes

These parameters indicate a relatively rapid absorption and elimination profile, which is beneficial for therapeutic applications.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| Bromination | PBr₃, DCM, 0°C → RT, 6h | 90.8% | Column chromatography | |

| Ester Hydrolysis | Pd/C, H₂ (5 atm), EtOH, 12h | 92.5% | Filtration + evaporation | |

| Sulfonamide Formation | Methanesulfonyl chloride, TEA, DCM, 0°C | 96.5% | Recrystallization |

Basic: How is the structural integrity of synthesized derivatives confirmed?

Answer:

A combination of spectroscopic and chromatographic methods is used:

- NMR Analysis : Key signals include aromatic proton resonances (δ 6.75–7.28 ppm for methoxybenzoate protons) and methyl/methylene groups (δ 1.31–3.90 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 295 [M⁺] for methyl ester derivatives) confirm molecular weight .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (νmax ~1728 cm⁻¹) and hydroxyl groups (νmax ~3400 cm⁻¹) validate functional groups .

Advanced: How can reaction conditions be optimized to resolve contradictory yield data in esterification?

Answer:

Contradictions in yields (e.g., 59.5% vs. 90.8% for similar steps) often arise from:

- Temperature Control : Lower temperatures (−78°C) minimize side reactions during ozonolysis, while higher temps (RT) accelerate esterification .

- Catalyst Selection : Palladium catalysts (e.g., 10% Pd/C) improve hydrogenation efficiency compared to non-catalytic methods .

- Purification Techniques : Neutral alumina chromatography vs. silica gel can affect recovery rates due to differences in compound polarity .

Advanced: What strategies address conflicting spectroscopic data in characterizing chloro-substituted analogs?

Answer:

Discrepancies in NMR/IR data may stem from:

- Solvent Effects : CDCl₃ vs. DMSO-d₶ can shift proton signals (e.g., δ 3.81 ppm for methoxy in CDCl₃ vs. δ 3.75 ppm in DMSO) .

- Tautomerism : Keto-enol tautomerism in acidic conditions alters carbonyl stretching frequencies in IR .

- Dynamic NMR : Variable-temperature NMR resolves overlapping signals caused by conformational flexibility in benzyloxy groups .

Advanced: How do substituents (e.g., thiazole vs. triazole) influence biological activity in benzoic acid derivatives?

Answer:

- Electron-Withdrawing Groups (Cl, Br) : Enhance stability and receptor binding affinity by increasing electrophilicity .

- Heterocyclic Moieties : Thiazole rings improve π-π stacking interactions in enzyme active sites, while triazoles enhance hydrogen bonding .

- Methodology : Molecular docking (e.g., using AutoDock Vina) and QSAR models quantify substituent effects on bioactivity .

Q. Table 2: Substituent Impact on Bioactivity

Advanced: What computational approaches predict the solubility and stability of chloro-benzyl derivatives?

Answer:

- COSMO-RS Simulations : Predict solubility in organic solvents (e.g., logP values) by modeling solvent-solute interactions .

- DFT Calculations : Assess thermodynamic stability via Gibbs free energy (ΔG) of tautomeric forms .

- MD Simulations : Evaluate conformational stability in aqueous vs. lipid environments (e.g., for drug delivery studies) .

Advanced: How are contradictions in bioassay data resolved for structurally similar analogs?

Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .

- Metabolite Profiling : LC-MS/MS detects degradation products that may interfere with activity measurements .

- Control Experiments : Use scrambled analogs to confirm target specificity (e.g., inactive 6-methoxy isomers vs. active 4-chloro isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.